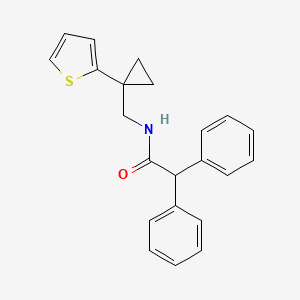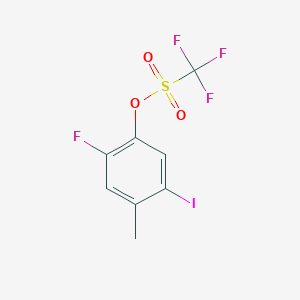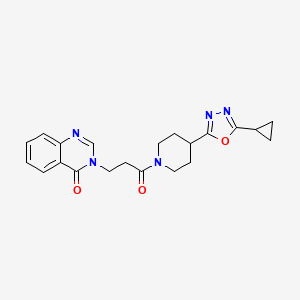
2,2-diphenyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-diphenyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide is an organic compound characterized by its complex structure, which includes a cyclopropyl group attached to a thiophene ring, and a diphenylacetamide moiety
Mecanismo De Acción
Target of Action
The primary targets of 2,2-diphenyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide are currently unknown. This compound is a thiophene derivative , and thiophene derivatives have been shown to exhibit a variety of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
Other thiophene derivatives have been shown to interact with various biological targets, leading to changes in cellular processes
Result of Action
While thiophene derivatives have been shown to have various biological effects
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-diphenyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide typically involves multiple steps:
Formation of the Cyclopropyl Intermediate: The cyclopropyl group can be synthesized through the reaction of a suitable alkene with a carbene precursor under controlled conditions.
Thiophene Ring Introduction: The thiophene ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Stille coupling.
Amide Formation: The final step involves the formation of the amide bond. This can be achieved by reacting the cyclopropyl-thiophene intermediate with 2,2-diphenylacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve continuous flow chemistry techniques to enhance reaction efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, typically forming sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine under hydrogenation conditions.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are common.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2,2-diphenyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its electronic properties.
Comparación Con Compuestos Similares
Similar Compounds
2,2-diphenylacetamide: Lacks the cyclopropyl and thiophene groups, making it less complex.
N-(cyclopropylmethyl)acetamide: Does not contain the diphenyl or thiophene groups.
Thiophene derivatives: Compounds like thiophene-2-carboxamide share the thiophene ring but differ in other structural aspects.
Uniqueness
2,2-diphenyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide is unique due to the combination of its structural elements, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
IUPAC Name |
2,2-diphenyl-N-[(1-thiophen-2-ylcyclopropyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NOS/c24-21(23-16-22(13-14-22)19-12-7-15-25-19)20(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-12,15,20H,13-14,16H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISVSNDFGAWOEKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[5-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PYRIDIN-2-YL]-4-(5,6,7,8-TETRAHYDRONAPHTHALENE-2-SULFONYL)PIPERAZINE](/img/structure/B2765108.png)



![2-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-1,3-benzothiazol-6-yltert-butylcarbonate](/img/structure/B2765117.png)

![5-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}-1H-1,3-benzodiazole](/img/structure/B2765119.png)
![3-bromo-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B2765121.png)
![2-ethyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine](/img/structure/B2765122.png)

![7-(4-ethoxyphenyl)-3-((2-oxo-2-(2,4,5-trimethylphenyl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2765125.png)



